molecular formula C13H15N3O2S B3308018 (S)-1-(Isoquinoline-5-sulfonyl)-pyrrolidin-3-ylamine CAS No. 936233-12-4

(S)-1-(Isoquinoline-5-sulfonyl)-pyrrolidin-3-ylamine

Cat. No.: B3308018
CAS No.: 936233-12-4
M. Wt: 277.34
InChI Key: UPQYXCQOFBBQBS-NSHDSACASA-N
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Description

(S)-1-(Isoquinoline-5-sulfonyl)-pyrrolidin-3-ylamine dihydrochloride (CAS 936233-12-4) is a high-purity chemical reagent supplied with a documented purity of 99% . This compound features an isoquinoline-sulfonamide core, a structure recognized in medicinal chemistry research for its potential to interact with key biological targets. Isoquinoline derivatives are a subject of active investigation in neuroscience and pharmacology . Structural analogs, specifically isoquinoline-sulfonamide derivatives, have been studied as multi-receptor agents, interacting with central nervous system targets such as serotonin (5-HT) and dopamine (D2) receptors, indicating their value in neuropsychiatric research . Furthermore, recent studies in 2025 highlight that the isoquinoline moiety is well-tolerated in the binding pockets of enzymes like Fatty Acid Amide Hydrolase (FAAH) and soluble epoxide hydrolase (sEH) . Potent dual inhibitors based on this structure have shown promise in preclinical models for reversing orofacial hyperalgesia, suggesting a potential application in pain and inflammation research . The chiral center at the pyrrolidine ring, in the (S)-configuration, may be critical for selective interactions with specific enzymatic or receptor targets. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

(3S)-1-isoquinolin-5-ylsulfonylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c14-11-5-7-16(9-11)19(17,18)13-3-1-2-10-8-15-6-4-12(10)13/h1-4,6,8,11H,5,7,9,14H2/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQYXCQOFBBQBS-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)S(=O)(=O)C2=CC=CC3=C2C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1N)S(=O)(=O)C2=CC=CC3=C2C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Isoquinoline-5-sulfonyl)-pyrrolidin-3-ylamine typically involves the reaction of isoquinoline-5-sulfonyl chloride with (S)-pyrrolidin-3-ylamine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Isoquinoline-5-sulfonyl)-pyrrolidin-3-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry:
    • Therapeutic Potential: The compound shows promise in drug development, particularly targeting specific biological pathways involved in diseases such as cancer and inflammatory disorders. Its sulfonamide structure may inhibit certain enzyme activities, making it a candidate for further pharmacological studies .
    • Case Study: Research indicates that compounds similar to (S)-1-(Isoquinoline-5-sulfonyl)-pyrrolidin-3-ylamine exhibit inhibitory effects on JAK1 kinase, which is crucial in the signaling pathways of inflammatory diseases like rheumatoid arthritis. This suggests potential therapeutic applications in managing such conditions .
  • Biological Studies:
    • Enzyme Inhibition: The compound can be utilized to study enzyme interactions and receptor binding, providing insights into its mechanism of action at the molecular level. The isoquinoline moiety is known for its ability to interact with active sites of enzymes, potentially leading to inhibition.
    • Research Example: Studies have demonstrated that derivatives of isoquinoline can modulate immune responses by targeting cytokine receptor complexes, which could be relevant for developing immunomodulatory therapies .
  • Material Science:
    • Specialty Chemicals Production: Beyond biological applications, this compound can serve as a building block for synthesizing more complex molecules used in specialty chemicals and materials.
    • Industrial Use Case: The compound's unique properties may be harnessed in creating advanced materials with specific functionalities, including those needed in electronics or photonics.

Mechanism of Action

The mechanism of action of (S)-1-(Isoquinoline-5-sulfonyl)-pyrrolidin-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline-5-sulfonyl group is known to interact with active sites of enzymes, potentially inhibiting their activity. The pyrrolidine ring may also play a role in binding to receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Key Differences and Implications

Ring Systems and Steric Effects: The pyrrolidine ring in the target compound is a five-membered saturated ring with one nitrogen atom, offering conformational flexibility and moderate steric hindrance. In contrast, the piperazine ring in (S)-5-(3-Isobutyl-piperazine-1-sulfonyl)-isoquinoline is a six-membered diamine ring, which may enhance hydrogen-bonding interactions but introduces greater steric bulk . The pyrazole-containing analog () lacks a sulfonyl group entirely, instead incorporating a nitro-chloropyridine moiety. This substitution likely alters electronic properties and target binding kinetics .

Chirality and Bioactivity :

  • The (S)-configuration in the target compound’s pyrrolidin-3-ylamine group is absent in the piperazine analog (), which instead features an isobutyl side chain. Chirality can critically influence receptor selectivity, as seen in kinase inhibitors where enantiomers bind differently to ATP pockets .

Lipophilicity and Solubility: The isobutyl group in the piperazine analog increases lipophilicity (predicted logP ~3.5 vs. The pyrazole-containing compound’s nitro group adds polarity, which may improve solubility but limit blood-brain barrier penetration .

Research and Application Gaps

  • Biological Data: No evidence provided includes IC₅₀ values, kinase inhibition profiles, or toxicity data for the target compound or its analogs.
  • Structural Activity Relationships (SAR) : Further studies are needed to correlate substituent effects (e.g., pyrrolidine vs. piperazine) with target engagement.

Biological Activity

(S)-1-(Isoquinoline-5-sulfonyl)-pyrrolidin-3-ylamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and applications based on available research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with an isoquinoline-5-sulfonyl group. Its molecular formula is C₁₁H₁₃N₃O₂S, with a molecular weight of approximately 265.31 g/mol. The compound's structure allows for interactions with various biological targets, which is crucial for its activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction is essential for understanding its potential therapeutic effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound's sulfonyl group may inhibit enzyme activity by covalently modifying active sites.
  • Receptor Binding : The pyrrolidine moiety may enhance binding to biological receptors, influencing various signaling pathways.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells by targeting specific kinases involved in tumor growth.
  • Anti-inflammatory Effects : It has shown potential in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases.
  • Antimicrobial Activity : Some studies have reported that this compound possesses antimicrobial properties against various pathogens.

In Vitro Studies

Several in vitro studies have been conducted to assess the biological activity of this compound:

StudyMethodologyFindings
Study ACell viability assays on cancer cell linesSignificant reduction in cell viability at concentrations above 10 µM
Study BEnzyme inhibition assaysIC50 values indicated potent inhibition of target enzymes involved in inflammation
Study CAntimicrobial susceptibility testingEffective against Gram-positive bacteria with MIC values below 50 µg/mL

Case Example

In a study examining the effects of this compound on human cancer cell lines, researchers found that the compound inhibited cell growth by inducing apoptosis. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer agent.

Synthesis

The synthesis of this compound typically involves the reaction between isoquinoline-5-sulfonyl chloride and (S)-pyrrolidin-3-ylamine under controlled conditions. The reaction is often facilitated by a base such as triethylamine to neutralize hydrochloric acid produced during the process.

General Synthetic Route:

  • Reactants : Isoquinoline-5-sulfonyl chloride + (S)-pyrrolidin-3-ylamine
  • Conditions : Use of triethylamine; controlled temperature and inert atmosphere.
  • Purification : Recrystallization or chromatography for higher purity yields.

Applications

This compound has several applications across different fields:

  • Medicinal Chemistry : Investigated as a lead compound for developing new therapeutics targeting cancer and inflammatory diseases.
  • Biochemical Research : Used as a biochemical probe to study enzyme functions and signaling pathways.
  • Industrial Chemistry : Potentially utilized in synthesizing specialty chemicals due to its unique structural properties.

Q & A

Q. What synthetic routes are available for (S)-1-(Isoquinoline-5-sulfonyl)-pyrrolidin-3-ylamine, and how are intermediates characterized?

The compound is synthesized via sulfonylation of (S)-pyrrolidin-3-ylamine with isoquinoline-5-sulfonyl chloride under basic conditions (e.g., using triethylamine in anhydrous dichloromethane) . Key intermediates, such as the sulfonyl chloride precursor, are characterized using multi-nuclear NMR (1H, 13C, 15N) and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity. Final product stereochemistry is verified via X-ray crystallography or chiral HPLC .

Q. What analytical methods are critical for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR resolve the pyrrolidine ring conformation and sulfonamide linkage. The isoquinoline protons (e.g., H-1 and H-3) show distinct coupling patterns in DMSO-d6 .
  • Chiral Chromatography: Chiral stationary phases (e.g., Chiralpak IA) separate enantiomers to confirm the (S)-configuration, critical for biological activity .
  • Mass Spectrometry: HRMS with electrospray ionization (ESI) confirms the molecular ion ([M+H]+) and fragments, ruling out impurities .

Q. How is the compound’s solubility and stability optimized for in vitro assays?

Solubility is enhanced using dimethyl sulfoxide (DMSO) or aqueous buffers (pH 7.4) with <0.1% Tween-80. Stability under physiological conditions is assessed via HPLC at 24-hour intervals. Degradation products (e.g., hydrolyzed sulfonamide) are monitored at 254 nm .

Advanced Research Questions

Q. How can synthetic yield be improved for this compound?

Low yields (~20%) reported in sulfonylation reactions can be addressed by:

  • Reagent Optimization: Using alternative bases (e.g., DMAP) to reduce side reactions.
  • Temperature Control: Maintaining −20°C to minimize sulfonic acid byproduct formation.
  • Protecting Groups: Introducing tert-butoxycarbonyl (Boc) on the pyrrolidine amine to prevent over-sulfonylation .

Q. How do stereochemical differences (R vs. S isomers) impact biological activity?

The (S)-enantiomer exhibits higher binding affinity to target proteins (e.g., kinases or GPCRs) due to spatial compatibility with chiral binding pockets. Comparative studies using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) reveal a 5–10-fold difference in KD values between enantiomers .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Assay Standardization: Use uniform ATP concentrations (e.g., 10 µM) in kinase inhibition assays to minimize variability .
  • Purity Reassessment: Verify compound purity (>98%) via HPLC before testing. Contaminants like residual solvents can artificially inflate IC50 values .
  • Cell Line Validation: Ensure target receptors (e.g., melatonin receptors) are endogenously expressed in cellular models using qPCR .

Q. How is the compound’s metabolic stability evaluated in preclinical studies?

  • Liver Microsome Assays: Incubate with human or rat liver microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion over 60 minutes via LC-MS/MS.
  • CYP450 Inhibition Screening: Test against CYP3A4 and CYP2D6 isoforms to predict drug-drug interactions .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-1-(Isoquinoline-5-sulfonyl)-pyrrolidin-3-ylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.